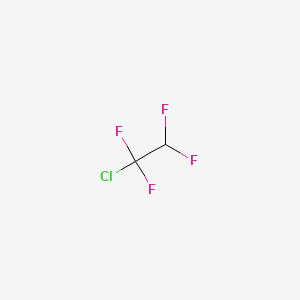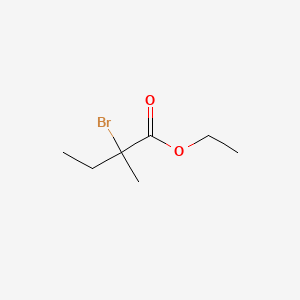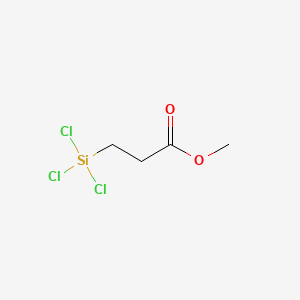
1-Cloro-1,1,2,2-tetrafluoroetano
Descripción general
Descripción
1-Chloro-1,2,2,2-tetrafluoroethane, also known as HCFC-124, is a hydrochlorofluorocarbon used as a component in refrigerants offered as replacements for chlorofluorocarbons . It is also used in gaseous fire suppression systems as a replacement for bromochlorocarbons .
Molecular Structure Analysis
The molecular formula of 1-Chloro-1,1,2,2-tetrafluoroethane is C2HClF4 . Its average mass is 136.476 Da and its monoisotopic mass is 135.970291 Da .Chemical Reactions Analysis
1-Chloro-1,1,2,2-tetrafluoroethane is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals . They suffer oxidation with strong oxidizing agents and under extremes of temperature .Physical and Chemical Properties Analysis
1-Chloro-1,1,2,2-tetrafluoroethane is a colorless, odorless, nonflammable gas . It has a density of 1.4±0.1 g/cm3, a boiling point of -8.1±8.0 °C at 760 mmHg, and a vapor pressure of 2376.8±0.0 mmHg at 25°C .Aplicaciones Científicas De Investigación
Sistemas de Refrigeración
1-Cloro-1,1,2,2-tetrafluoroetano: se utiliza ampliamente en los sistemas de refrigeración como componente de los refrigerantes. Sirve como reemplazo de los clorofluorocarbonos (CFC) debido a su menor potencial de agotamiento de la capa de ozono . Sus propiedades termodinámicas lo hacen adecuado para diversas aplicaciones de refrigeración, desde refrigeradores domésticos hasta sistemas de refrigeración industrial a gran escala.
Sistemas de Supresión de Incendios
El HCFC-124 se utiliza en los sistemas de supresión de incendios gaseosos. Actúa como un agente limpio que extingue los incendios sin dejar residuos, lo que lo hace ideal para proteger equipos electrónicos sensibles y artefactos valiosos . Su efectividad para suprimir diferentes clases de incendios ha llevado a su adopción en instalaciones críticas como centros de datos y museos.
Detectores de Partículas
El compuesto ha encontrado aplicación en detectores de partículas, como los que se utilizan en el Gran Colisionador de Hadrones. Se utiliza en detectores de partículas de cámara de placas resistivas y se está considerando su uso en otros tipos de detectores, incluidos algunos detectores de partículas criogénicos . Sus propiedades ayudan en la detección y medición precisas de partículas en experimentos de física de altas energías.
Disolvente Orgánico
Los investigadores están explorando el uso de This compound como disolvente orgánico. Se está considerando su potencial como disolvente de fluido líquido y supercrítico para diversos procesos químicos . Esta aplicación aprovecha su naturaleza no reactiva y su capacidad para disolver una amplia gama de sustancias.
Adsorción de Nanomateriales
Los estudios han investigado la adsorción de HCFC-124 en varios nanomateriales, incluidos los nanotubos de carbono. Esta investigación es particularmente relevante para el desarrollo de sensores selectivos que pueden detectar emisiones de HCFC-124 en el medio ambiente . El proceso de adsorción está impulsado por fuerzas débiles de Van der Waals, y la presencia de átomos dopantes puede mejorar las capacidades de adsorción de los nanomateriales.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
1-Chloro-1,1,2,2-tetrafluoroethane, also known as HCFC-124, is primarily targeted at air conditioning systems, refrigerators, and gaseous fire suppression systems . It is used as a refrigerant and a fire extinguishing agent . The compound interacts with these systems to provide cooling or to suppress fires .
Mode of Action
The mode of action of 1-Chloro-1,1,2,2-tetrafluoroethane involves its physical properties. As a refrigerant, it absorbs heat from the environment, causing a cooling effect .
Biochemical Pathways
Its primary function is in physical processes such as heat transfer and fire suppression .
Pharmacokinetics
It is a gas at room temperature and can be easily distributed in an environment when released . It is chemically inert in many situations, but can react violently with strong reducing agents such as very active metals .
Result of Action
The primary result of the action of 1-Chloro-1,1,2,2-tetrafluoroethane is the cooling of environments in which it is used as a refrigerant, and the suppression of fires in systems where it is used as a fire extinguishing agent .
Action Environment
The action of 1-Chloro-1,1,2,2-tetrafluoroethane can be influenced by environmental factors. For example, its effectiveness as a refrigerant can be affected by the ambient temperature and pressure . Its stability and efficacy can also be influenced by the presence of other chemicals, particularly strong reducing agents .
Propiedades
IUPAC Name |
1-chloro-1,1,2,2-tetrafluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF4/c3-2(6,7)1(4)5/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZFYIGAYWLRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClF4 | |
| Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042023 | |
| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-chloro-1,1,2,2-tetrafluoroethane is a colorless odorless nonflammable gas., Liquid, Colorless, odorless gas; [HSDB] | |
| Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethane, 1-chloro-1,1,2,2-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,2,2-Tetrafluoro-1-chloroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7879 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
-11.7 °C | |
| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6872 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.379 g/mL at 20 °C (liquid) | |
| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6872 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |
| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6872 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
354-25-6 | |
| Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18030 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HCFC-124a | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1-chloro-1,1,2,2-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-1,1,2,2-tetrafluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X1142270I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6872 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-117 °C | |
| Record name | 1-Chloro-1,1,2,2-tetrafluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6872 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 1-chloro-1,1,2,2-tetrafluoroethane according to the provided research?
A: The research primarily highlights 1-chloro-1,1,2,2-tetrafluoroethane as a valuable intermediate in the production of tetrafluoroethylene []. This is significant because tetrafluoroethylene is difficult to store and transport directly []. Therefore, 1-chloro-1,1,2,2-tetrafluoroethane serves as a more manageable precursor, facilitating the development and utilization of tetrafluoroethylene and its downstream products [].
Q2: What is the significance of the catalyst used in the synthesis of 1-chloro-1,1,2,2-tetrafluoroethane?
A: The research describes a novel method for synthesizing 1-chloro-1,1,2,2-tetrafluoroethane using a binary system catalyst composed of an organic amine compound and hydrogen chloride []. This catalyst is noteworthy for its contribution to the reaction's high yield and selectivity []. Additionally, the readily available nature of the catalyst components and the simplicity of the process make this method suitable for industrial application and continuous production [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide](/img/structure/B1584626.png)


![3-Bromofuro[3,2-b]pyridine](/img/structure/B1584629.png)

